3,6-Diiodo-9H-carbazole

Overview

Description

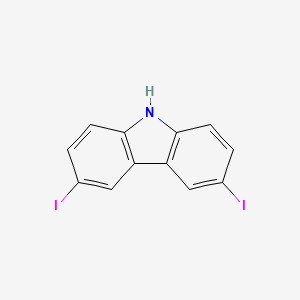

3,6-Diiodo-9H-carbazole is an organic compound characterized by the presence of two iodine atoms at the 3 and 6 positions on the carbazole ring. Carbazole derivatives, including this compound, are known for their unique photoconductive and optical properties, making them valuable in various industrial applications, particularly in electronics and photonics .

Mechanism of Action

Target of Action

3,6-Diiodo-9H-carbazole is primarily used in the field of electronics and photonics . It serves as an intermediate in the production of organic light-emitting diode (OLED) materials. The compound’s primary targets are the electron transport layers in these devices.

Mode of Action

The compound acts as a source of electrons to create exciplexes. Exciplexes are formed when an electron from the this compound molecule is excited to a higher energy level and forms a bond with a molecule in the ground state. This interaction results in the creation of an emitting layer or a host material in fluorescent and phosphorescent OLED devices.

Result of Action

The result of the action of this compound is the creation of exciplexes, which can function as either an emitting layer or a host material in OLED devices. This leads to the production of light in these devices, contributing to their photoconductive and optical properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the creation of OLED devices .

Biochemical Analysis

Biochemical Properties

It is known that carbazole derivatives, including 3,6-Diiodo-9H-carbazole, are used to design and synthesize other carbazole derivatives . The presence of iodine atoms in the this compound molecule could potentially influence its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Carbazole derivatives are known for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the presence of heavy atoms (Cl and Br) in carbazole derivatives decreases the relative quantum yield of fluorescence and increases phosphorescence . This suggests that this compound could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that carbazole derivatives have been used in electrophotographic materials , suggesting that this compound could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Carbazole derivatives are known to be precursors of materials used in electronics and photonics , suggesting that this compound could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially interact with transporters or binding proteins and affect its localization or accumulation.

Subcellular Localization

It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially be directed to specific compartments or organelles due to targeting signals or post-translational modifications.

Preparation Methods

The synthesis of 3,6-Diiodo-9H-carbazole typically involves the iodination of carbazole. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at an appropriate temperature, followed by purification and crystallization to obtain the final product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .

Chemical Reactions Analysis

3,6-Diiodo-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through reactions such as the Ullmann or Buchwald–Hartwig reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

Material Science Applications

1.1 Organic Light Emitting Diodes (OLEDs)

3,6-Diiodo-9H-carbazole serves as a crucial building block in the synthesis of hole-transporting materials for OLEDs. Its structural properties, including planarity and high electron mobility, make it ideal for enhancing the efficiency of these devices. Research indicates that carbazole derivatives exhibit improved charge transport properties when incorporated into OLED architectures .

1.2 Photovoltaic Devices

The compound has been investigated for use in organic photovoltaic cells due to its ability to absorb light and facilitate charge separation. Studies suggest that incorporating this compound can enhance the power conversion efficiency of solar cells by improving the charge carrier mobility .

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research has demonstrated that this compound derivatives exhibit promising anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and colorectal cancer . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess potent activity against bacterial and fungal strains, potentially offering new avenues for antibiotic development .

Photonic Applications

3.1 Fluorescent Dyes

this compound is utilized in the development of fluorescent dyes due to its strong luminescent properties. These dyes are applicable in biological imaging and sensing technologies . The compound's ability to emit light upon excitation makes it suitable for various fluorescence-based assays.

Case Studies

Comparison with Similar Compounds

3,6-Diiodo-9H-carbazole can be compared with other carbazole derivatives, such as:

3,6-Dibromo-9H-carbazole: Similar in structure but with bromine atoms instead of iodine, it exhibits different electronic properties and reactivity.

2,7-Diiodo-9H-carbazole: Another isomer with iodine atoms at the 2 and 7 positions, which may have different photophysical properties.

9-Benzyl-3,6-diiodo-9H-carbazole: A derivative with a benzyl group at the nitrogen atom, used in specific applications requiring modified electronic properties.

These comparisons highlight the unique properties of this compound, particularly its suitability for optoelectronic applications due to its enhanced charge transfer capabilities and stability.

Biological Activity

3,6-Diiodo-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities.

This compound has a molecular formula of C12H8I2N and a molecular weight of 400.00 g/mol. The presence of iodine substituents at the 3 and 6 positions enhances its biological activity by increasing electron density and influencing molecular interactions.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study by Dabrovolskas et al., the compound demonstrated stronger antibacterial effects against Bacillus subtilis compared to amoxicillin, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml . The disk diffusion method confirmed its efficacy against various bacterial strains, highlighting the importance of the iodine substituents in enhancing antimicrobial properties.

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Bacillus subtilis | 31.25 |

| Amoxicillin | Bacillus subtilis | 62.5 |

| 3-Iodo-9H-Carbazole | Escherichia coli | 62.5 |

Antifungal Properties

The compound also shows antifungal activity against various strains of Candida, with studies indicating that its effectiveness is pH-dependent. The antifungal activity was significantly higher in acidic environments, suggesting potential applications in treating fungal infections under specific conditions .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. It was found to exhibit cytotoxic effects on non-small cell lung cancer (A549) and human colorectal cancer (HCT116) cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using methods such as the DPPH radical scavenging assay. The compound exhibited moderate antioxidant activity, which may contribute to its overall therapeutic potential by mitigating oxidative stress associated with various diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on carbazole derivatives including this compound showed that it outperformed traditional antibiotics in inhibiting bacterial growth, particularly against Bacillus subtilis. This suggests a promising avenue for developing new antibacterial agents based on carbazole derivatives .

- Cytotoxicity in Cancer Research : In vitro studies revealed that treatment with this compound resulted in significant cytotoxicity against A549 and HCT116 cell lines, with IC50 values indicating potent anti-cancer properties . These findings support further investigation into its use as an anticancer agent.

Properties

IUPAC Name |

3,6-diiodo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAOKZHORDWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389437 | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-02-3 | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.